(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
CAS No.: 1021227-47-3
Cat. No.: VC7497960
Molecular Formula: C17H18FN7O2
Molecular Weight: 371.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021227-47-3 |
|---|---|
| Molecular Formula | C17H18FN7O2 |
| Molecular Weight | 371.376 |
| IUPAC Name | [4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
| Standard InChI | InChI=1S/C17H18FN7O2/c1-12-9-15(20-27-12)17(26)24-7-5-23(6-8-24)11-16-19-21-22-25(16)14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3 |
| Standard InChI Key | VEWHFRNPZGHEOK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Introduction
Synthesis
The synthesis of this compound typically involves multiple steps:
-
Formation of 1-(3-fluorophenyl)-1H-tetrazole: Achieved through cycloaddition reactions involving azides and nitriles.
-
Synthesis of (1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl chloride: Uses chloromethylation reactions under controlled conditions.
-
Coupling with Piperazine: Reacting the intermediate with piperazine to obtain the piperazine derivative.
-
Coupling with 5-Methylisoxazol-3-yl Group: Final step involves a coupling reaction under suitable conditions.
Potential Applications
Research on similar compounds suggests potential applications in:
-
Neurological Disorders: Modulation of neurotransmitter systems.
-
Oncology: Activity against certain cancer cell lines.
-
Infectious Diseases: Possible antimicrobial activity.
Characterization and Analysis
Characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms molecular structure.
-
Mass Spectrometry (MS): Identifies molecular weight and purity.
-
High Performance Liquid Chromatography (HPLC): Monitors reaction purity and yield.
Biological Activity
The biological activity of this compound is likely attributed to its interactions with specific molecular targets, including enzymes and receptors. The structural components facilitate binding to these targets, influencing critical biological pathways.
Future Research Directions
Further studies are needed to fully elucidate the compound's therapeutic potential, including detailed structure-activity relationships and in vivo efficacy assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume